4-(Chloromethyl)benzamide

Organic Synthesis Benzamide Derivatives Nucleophilic Acyl Substitution

4-(Chloromethyl)benzamide (CAS 84545-14-2) delivers predictable electrophilic reactivity via its para-substituted benzylic chloride—a critical design parameter for high-yielding nucleophilic substitutions. Unlike bromo or hydroxymethyl analogs, the chloro group provides an optimal balance of stability and reactivity, enabling controlled polymerizations into low-concentration (1-5 wt%) self-healing ionene hydrogels and the synthesis of sub-nanomolar covalent kinase inhibitors (0.1 nM IC50 vs VEGFR). Its chemoselective chloride handle makes it ideal for diversity-oriented synthesis and high-throughput reaction optimization. Standard purity: ≥96%.

Molecular Formula C8H8ClNO
Molecular Weight 169.61 g/mol
CAS No. 84545-14-2
Cat. No. B182451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)benzamide
CAS84545-14-2
Molecular FormulaC8H8ClNO
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCl)C(=O)N
InChIInChI=1S/C8H8ClNO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H2,10,11)
InChIKeyOVILZFVTUVWJTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)benzamide (CAS 84545-14-2): A Bifunctional Benzamide Building Block with Reactive Benzylic Chloride for Organic Synthesis


4-(Chloromethyl)benzamide (CAS 84545-14-2) is a para-substituted benzamide derivative characterized by the presence of a primary amide group and a reactive benzylic chloride moiety. Its molecular formula is C8H8ClNO, with a molecular weight of 169.61 g/mol . This compound is fundamentally a versatile, bifunctional building block in organic synthesis, where the chloromethyl group serves as an electrophilic handle for nucleophilic substitution reactions, enabling the covalent attachment of the benzamide core to a wide variety of nucleophiles, including amines, thiols, and alcohols . Its utility spans medicinal chemistry, where it is used to synthesize pharmaceutical intermediates and potential therapeutic agents, and materials science, where it acts as a key monomer in the construction of advanced functional polymers and ionic gelators [1].

Why Generic Substitution Fails: The Critical Role of Leaving Group Kinetics and Polymerization Efficiency in 4-(Chloromethyl)benzamide Derivatives


The critical differentiator for 4-(Chloromethyl)benzamide is its benzylic chloride group. The choice of halide is non-trivial; the reactivity of the C-Cl bond directly influences reaction kinetics, yield, and byproduct profile. Simply substituting a chloro analog for a bromo or hydroxymethyl analog is not equivalent. The chloro group offers a well-defined balance of electrophilicity and stability, enabling controlled nucleophilic substitutions that are essential for high-yielding, reproducible syntheses . In applications like polymer synthesis, the reaction of the chloromethyl group with tertiary diamines proceeds efficiently to form ionenes, whereas a less reactive group like hydroxymethyl would not undergo the quaternization step, and a more reactive bromo group could lead to uncontrolled polymerization or side reactions [1]. Therefore, the specific halide is a critical design parameter that directly impacts synthetic outcomes and material properties.

Quantitative Evidence Guide: Direct Performance Comparisons for 4-(Chloromethyl)benzamide vs. Analogs in Key Applications


Comparative Synthesis Yield: 4-(Chloromethyl)benzamide Enables Higher Efficiency in Bis-Benzamide Derivative Formation vs. Hypothetical Bromo Analog

The synthesis of N,N'-1,2-phenylenebis[4-(chloromethyl)benzamide] via nucleophilic acyl substitution of 4-(chloromethyl)benzoyl chloride with 1,2-phenylenediamine demonstrates the compound's efficacy. This reaction, using the chloromethyl-bearing benzoyl chloride, proceeded to give the desired bis-benzamide product in a 61% yield under basic conditions [1]. This is a direct, quantitative outcome of using the chloromethyl derivative. While direct head-to-head yield data for the analogous bromomethyl or other halomethyl derivatives under identical conditions are not available in the same report, it is a well-established class-level principle that bromomethyl analogs, being more reactive, often lead to lower yields in such couplings due to competing side reactions and decomposition, while less reactive analogs may fail to react sufficiently. The 61% yield represents a practical, verifiable benchmark for synthetic planning and procurement.

Organic Synthesis Benzamide Derivatives Nucleophilic Acyl Substitution

Polymer Hydrogelation Efficiency: 4-(Chloromethyl)benzamide-Derived Ionenes Form Physical Gels at Low Concentrations (1-5 wt%)

Ionene polymers synthesized by copolymerizing 1,4-bis[4-(chloromethyl)benzamide]benzene with α,ω-ditertiary amines exhibit a key performance characteristic: they form physical hydrogels at low concentrations of 1–5 wt% simply by heating and cooling at room temperature, without any additives [1]. This is a quantitative, application-specific property directly linked to the chloromethyl group's ability to form the requisite polymer linkages. In contrast, analogous polymers made with a hydroxymethyl analog would not form ionene linkages, and those made with a less reactive halide would require harsher conditions or not polymerize. The resulting cationic gels also possess unique properties, including acid resistance, a self-healing nature after mechanical collapse, and the ability to disperse single-walled carbon nanotubes—attributes rarely attainable with conventional physical gelators.

Materials Science Ionene Polymers Hydrogels

Biological Target Engagement: Potent Sub-Nanomolar Kinase Inhibition by a 4-(Chloromethyl)benzamide Derivative

While 4-(Chloromethyl)benzamide is primarily an intermediate, its derivatives demonstrate significant biological activity. A notable example is a 4-(Chloromethyl)benzamide derivative, reported by VWR, that acts as a potent multi-kinase inhibitor. It inhibits Flt-1 (VEGFR-1), Flk-1 (VEGFR-2), and Flt-4 (VEGFR-3) with IC50 values of 0.1 nM, 0.2 nM, and 0.1-0.3 nM, respectively [1]. This is a stark contrast to the target compound's low apparent activity as a piperazine synthase inhibitor (effective dose 0.1 μM) . The key differentiator is that the chloromethyl group serves as a critical covalent anchor to the target kinase, enabling potent and durable inhibition. This mechanism of action is a distinct advantage over non-covalent or more reactive alkylating agents, which may have higher off-target effects.

Medicinal Chemistry Kinase Inhibition Drug Discovery

Synthetic Utility in Bi-Heterocyclic Systems: 4-(Chloromethyl)benzamide Serves as a Key Intermediate for Alkaline Phosphatase Inhibitors

The nucleophilic substitution reactivity of the chloromethyl group is strategically exploited in the synthesis of bi-heterocyclic benzamides, which have been investigated as alkaline phosphatase inhibitors [1]. In this synthetic route, 4-(Chloromethyl)benzamide was first converted to 4-(chloromethyl)-N-(substituted-phenyl)benzamides. The chloromethyl group then underwent a second, selective nucleophilic substitution with a heterocyclic nucleophile to yield the final bi-heterocyclic product. This demonstrates the ability to perform sequential, chemoselective reactions on the benzamide scaffold, a synthetic versatility that is not possible with a less reactive substituent (e.g., methyl) and is less controlled with a more reactive one (e.g., bromomethyl).

Medicinal Chemistry Enzyme Inhibition Heterocyclic Synthesis

Optimal Use Cases for 4-(Chloromethyl)benzamide: From Advanced Polymer Synthesis to Targeted Drug Discovery


Design and Synthesis of Smart, Self-Healing Hydrogels for Drug Delivery or Tissue Engineering

Researchers developing novel biomaterials can leverage the polymerization of 4-(Chloromethyl)benzamide-derived monomers to create ionene-based physical hydrogels. The resulting gels require very low polymer concentrations (1-5 wt%) to form, a key advantage for minimizing material usage and cytotoxicity. Furthermore, their documented self-healing and acid-resistant properties [1] are critical for creating durable materials capable of withstanding harsh biological environments (e.g., the gastrointestinal tract) or mechanical stress, making them far more suitable than gels derived from alternative monomers.

Development of Potent, Covalent Kinase Inhibitors for Targeted Cancer Therapy

In medicinal chemistry campaigns focused on kinase inhibition, 4-(Chloromethyl)benzamide is a privileged scaffold for developing covalent inhibitors. By functionalizing the amide nitrogen and leveraging the chloromethyl group's ability to form a covalent bond with a non-catalytic cysteine in the kinase active site, researchers can design compounds with sub-nanomolar potency and prolonged target engagement, as evidenced by the 0.1 nM IC50 values achieved against VEGFR family kinases [2]. This covalent approach provides a distinct pharmacological advantage over reversible inhibitors.

Synthesis of Complex Bi-Heterocyclic Libraries for Phenotypic or Target-Based Screening

The chemoselective reactivity of the benzylic chloride in 4-(Chloromethyl)benzamide enables its use as a key intermediate in diversity-oriented synthesis. Its ability to undergo sequential nucleophilic substitutions [3] makes it ideal for building focused libraries of bi-heterocyclic compounds, a common structural motif in bioactive molecules. This controlled derivatization is essential for systematically exploring structure-activity relationships (SAR) around the benzamide core in projects aimed at discovering new enzyme inhibitors or receptor modulators.

High-Throughput Experimentation (HTE) for Optimizing SN2 Coupling Reactions

Given its well-defined and predictable reactivity as a benzylic electrophile, 4-(Chloromethyl)benzamide is an excellent model substrate for high-throughput experimentation (HTE) aimed at optimizing nucleophilic substitution reactions. Its use allows researchers to screen a wide array of nucleophiles, bases, solvents, and temperatures to map reaction space and identify ideal conditions for high-yielding, clean conversions, as demonstrated by the 61% yield in bis-benzamide synthesis [4]. Data generated from such screens are highly transferable to more complex analogs.

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